REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][C:5]=1[O:15][CH3:16].[Li+].[OH-]>CO>[C:12]([NH:11][C:7]1[C:8]([Cl:10])=[CH:9][C:4]([C:3]([OH:17])=[O:2])=[C:5]([O:15][CH3:16])[CH:6]=1)(=[O:14])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)Cl)NC(C)=O)OC)=O
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Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the solution stirred at room temperature for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo, EtOAc
|
Type
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ADDITION
|
Details
|
added
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Type
|
WASH
|
Details
|
the organic phase was washed with 0.5N HCl
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Type
|
EXTRACTION
|
Details
|
then extracted with saturated NaHCO3 (2×)
|
Type
|
EXTRACTION
|
Details
|
the resulting precipitate extracted into CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.933 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |